molecular formula C9H9FN2S B3014612 2-Benzothiazoleethanamine, 6-fluoro- CAS No. 210428-33-4

2-Benzothiazoleethanamine, 6-fluoro-

Cat. No.: B3014612
CAS No.: 210428-33-4
M. Wt: 196.24
InChI Key: SYYGFKBEXGNZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Benzothiazoleethanamine, 6-fluoro-” is a chemical compound with the molecular formula C9H9FN2S and a molecular weight of 196.24 . It is also known by its synonyms 2-Benzothiazoleethanamine, 6-fluoro-;2-Benzothiazoleethanamine,6-fluoro-(9CI);2-(6-fluoro-1,3-benzothiazol-2-yl)ethan-1-amine .


Synthesis Analysis

The synthesis of benzothiazole compounds, including “2-Benzothiazoleethanamine, 6-fluoro-”, has been a topic of interest in recent years . One approach involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . Another method involves the synthesis of benzothiazole substituted diethyl amino Quinazolinone derivatives .


Molecular Structure Analysis

The molecular structure of “2-Benzothiazoleethanamine, 6-fluoro-” consists of a benzothiazole ring attached to an ethanamine group with a fluorine atom at the 6th position .

Scientific Research Applications

  • Antitumor Activity : Fluorinated 2-(4-aminophenyl)benzothiazoles, which include 6-fluoro variants, have been shown to possess potent cytotoxic properties against certain human breast cell lines. These compounds were found to be highly effective against sensitive cell lines, such as MCF-7 (ER+) and MDA 468 (ER-), but showed inactivity against prostate, nonmalignant breast, and colon cells. This suggests a potential use in targeted cancer therapy, particularly for breast cancer. The 6-fluoro isomer was noted for not producing exportable metabolites in sensitive MCF-7 cells, indicating a specific interaction with these cell types (Hutchinson et al., 2001).

  • Antiproliferative and Antitumor Properties : Novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts, including 6-fluoro derivatives, have demonstrated significant antiproliferative activity against a range of human carcinoma cell lines, such as cervical, breast, colon, and laryngeal carcinomas. Additionally, these compounds have shown remarkable antitumor activity in vivo against murine models of melanoma, fibrosarcoma, and squamous cell carcinoma, highlighting their potential as effective antitumor agents (Stojković et al., 2006).

  • Antimicrobial and Antifungal Activity : A series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides showed notable antibacterial and antifungal activity. These compounds, synthesized from 6-fluoro-1,3-benzothiazol-2-yl ethanamine, exhibited properties comparable or slightly superior to standard medicinal compounds like chloramphenicol, cefoperazone, and amphotericin B, suggesting potential applications in the treatment of bacterial and fungal infections (Pejchal et al., 2015).

  • PET Cancer Imaging Agents : Fluorinated 2-arylbenzothiazoles, including 6-fluoro derivatives, have been proposed as potential probes for positron emission tomography (PET) imaging in cancer. Their ability to inhibit tyrosine kinase in cancers makes them valuable for imaging breast, lung, and colon cancer cell lines (Wang et al., 2006).

  • Prodrug Development for Antitumor Agents : Amino acid prodrugs of 6-fluoro-2-(4-amino-3-methylphenyl)benzothiazoles have been developed to address the limitations posed by the lipophilicity of the parent compound. These prodrugs demonstrate the ability to release the active compound in vivo, making them suitable for clinical evaluation in treating cancers, particularly breast and ovarian carcinomas (Bradshaw et al., 2002).

Mechanism of Action

While the specific mechanism of action for “2-Benzothiazoleethanamine, 6-fluoro-” is not available, benzothiazoles are known to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and more .

Safety and Hazards

The safety data sheet for “2-Benzothiazoleethanamine, 6-fluoro-” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles, including “2-Benzothiazoleethanamine, 6-fluoro-”, are anticipated to involve green chemistry principles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

Properties

IUPAC Name

2-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2S/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYGFKBEXGNZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.